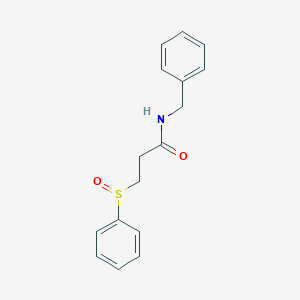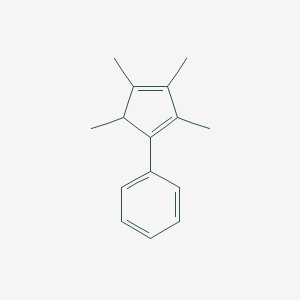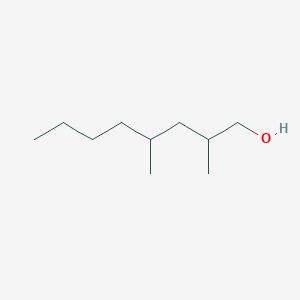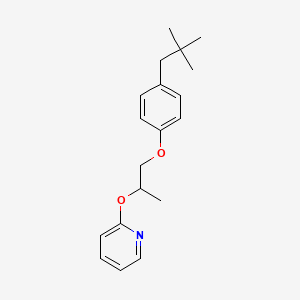
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is a chemical compound known for its unique structure and reactivity It features a brominated butenyl group and a propynyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the reaction of dimethyl malonate with 4-bromo-1-butene and propargyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the malonate, allowing it to act as a nucleophile. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with halogens or hydrogen halides.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form cyclic structures, especially under the influence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides.
Halogens and Hydrogen Halides: For addition reactions.
Transition Metal Catalysts: Such as palladium or gold complexes for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce dihalogenated compounds .
Applications De Recherche Scientifique
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds with therapeutic applications.
Mécanisme D'action
The mechanism of action of Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the butenyl group are key reactive sites. The compound can form intermediates that participate in various organic transformations, leading to the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but lacks the bromobut-2-en-1-yl group.
4-Bromo-1-butene: Contains the bromobut-2-en-1-yl group but lacks the propanedioate backbone.
4-Bromo-1-butyne: Similar in having a brominated butyne group but differs in the overall structure.
Uniqueness
Dimethyl (4-bromobut-2-en-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the combination of its brominated butenyl and propynyl groups attached to a propanedioate backbone. This unique structure imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
Propriétés
| 116663-53-7 | |
Formule moléculaire |
C12H15BrO4 |
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
dimethyl 2-(4-bromobut-2-enyl)-2-prop-1-ynylpropanedioate |
InChI |
InChI=1S/C12H15BrO4/c1-4-7-12(10(14)16-2,11(15)17-3)8-5-6-9-13/h5-6H,8-9H2,1-3H3 |
Clé InChI |
SMUMAEPIEINOCL-UHFFFAOYSA-N |
SMILES canonique |
CC#CC(CC=CCBr)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


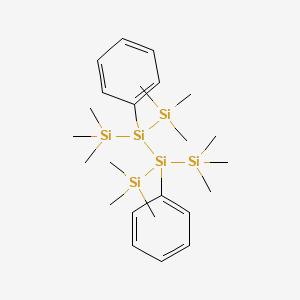
oxophosphanium](/img/structure/B14287657.png)
